2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes studying the reactivity of the compound with various reagents .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Computational methods can also be used to predict these properties .Scientific Research Applications
Anticancer Properties
The pharmacophore hybridization approach has been widely employed in designing drug-like small molecules with anticancer potential . This compound, synthesized through a cost-effective method, combines a pyrazoline scaffold with a 1,3,4-thiadiazole moiety. Its structure, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, was confirmed using NMR and LC-MS techniques. In vitro screening demonstrated its anticancer activity against a panel of 60 cell lines .
Potential Multidrug Resistance Modulator
Given the challenges posed by multidrug resistance in cancer treatment, compounds that can overcome this phenomenon are highly sought after. The hybrid structure of this compound may offer insights into modulating drug resistance mechanisms .
Targeting Specific Cancer Pathways
Researchers have explored the interaction of this compound with specific molecular targets involved in cancer progression. Investigating its binding affinity to relevant proteins could reveal novel therapeutic avenues .
Anti-Inflammatory Effects
The presence of the thioether group in the compound suggests potential anti-inflammatory properties. Studies examining its impact on inflammatory pathways could provide valuable information .
Neuroprotective Activity
Given the phenolic and imidazole moieties, investigations into its neuroprotective effects are warranted. Understanding its impact on neuronal health and potential applications in neurodegenerative diseases is an exciting avenue .
Metabolic Disorders
The phenethylacetamide portion of the compound may have implications in metabolic disorders. Researchers could explore its effects on metabolic pathways, insulin sensitivity, or lipid metabolism .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-24-19(17-8-10-18(26-2)11-9-17)14-23-21(24)27-15-20(25)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWPYJZEDLXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide |
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